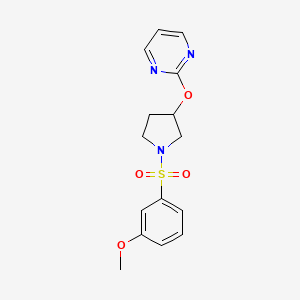

2-((1-((3-甲氧基苯基)磺酰基)吡咯烷-3-基)氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a methoxyphenyl group and a sulfonyl group .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom. This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a common structure in many biologically active compounds .科学研究应用

亲电胺化和两性离子化合物的合成

研究表明嘧啶-2-硫酮的亲电胺化,导致两性离子 2-氨基硫嘧啶-N-胂、嘧啶-2-酮和双环嘧啶鎓化合物的合成。这些反应展示了嘧啶衍生物在合成具有潜在生物活性的复杂结构方面的化学多功能性 (Riemer 等,1993)。

结构和构象研究

另一项研究重点关注溶剂化 1-(4-甲氧基苯磺酰基)-5-氧代-吡咯烷-2-甲酰胺(一种与所讨论化学类别相关的化合物)的晶体结构和分子构象。该分析提供了对化合物的分子几何和潜在相互作用的见解,这对于设计具有特定生物靶标的药物至关重要 (Banerjee 等,2002)。

溶剂化物中的氢键结构

对嘧啶衍生物异构溶剂化物中不同氢键结构的研究揭示了分子构象对化合物物理性质和潜在反应性的影响。此类见解对于设计具有定制药代动力学性质的分子非常有价值 (Rodríguez 等,2009)。

催化的交叉偶联反应

嘧啶-2-基磺酸盐已用于 Pd(II) 催化的 Suzuki 和 Sonogashira 交叉偶联反应,为 C2 官能化的嘧啶和吡啶提供了一条有效的途径。这种化学方法突出了嘧啶衍生物在合成用于药物开发的不同分子结构方面的效用 (Quan 等,2013)。

化学选择性合成

使用高效的纳米催化剂合成了新型吡咯取代的吡啶并[2,3-d]嘧啶,展示了嘧啶衍生物的化学选择性合成能力。这些化合物的抗菌活性突出了它们在开发新型抗菌剂中的潜力 (Jahanshahi 等,2018)。

作用机制

Target of Action

Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to create bioactive molecules with target selectivity .

Biochemical Pathways

The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with various biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine may also be influenced by the reaction conditions.

属性

IUPAC Name |

2-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-21-12-4-2-5-14(10-12)23(19,20)18-9-6-13(11-18)22-15-16-7-3-8-17-15/h2-5,7-8,10,13H,6,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABPUDYFKUGURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2978520.png)

![N-(2,4-difluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2978521.png)

![N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2978522.png)

![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978523.png)

![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)

![2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide](/img/structure/B2978531.png)

![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2978532.png)

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2978536.png)

![5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2978541.png)